tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate

Solid-state properties Weighing accuracy Process chemistry

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate (CAS 1951441-42-1) is a protected heterocyclic building block belonging to the piperazine class, supplied as a 1:1 oxalic acid salt. It combines a Boc (tert-butoxycarbonyl) protecting group on N1 with a free hydroxymethyl substituent at C2 and a secondary amine at N4, creating a trifunctional scaffold for divergent medicinal chemistry.

Molecular Formula C12H22N2O7
Molecular Weight 306.31 g/mol
CAS No. 1951441-42-1
Cat. No. B8026518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate
CAS1951441-42-1
Molecular FormulaC12H22N2O7
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O
InChIInChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyXXLWFLJMCHPOAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate Oxalate (CAS 1951441-42-1): A Crystalline Piperazine Building Block for Precise Synthetic Workflows


tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate (CAS 1951441-42-1) is a protected heterocyclic building block belonging to the piperazine class, supplied as a 1:1 oxalic acid salt. It combines a Boc (tert-butoxycarbonyl) protecting group on N1 with a free hydroxymethyl substituent at C2 and a secondary amine at N4, creating a trifunctional scaffold for divergent medicinal chemistry [1]. The oxalate salt form distinguishes it from the corresponding free base (CAS 205434-75-9), hydrochloride salt (CAS 2055848-88-7), and enantiomerically resolved variants (R-isomer CAS 169448-87-7; S-isomer CAS 1030377-21-9), providing procurement-relevant differences in physical form, handling characteristics, and stoichiometric reliability . The compound is primarily employed as an intermediate for constructing piperazine-containing bioactive molecules, where the combination of protecting-group orthogonality and crystallinity is critical for reproducible synthesis [2].

Why Generic Substitution of tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate Oxalate Fails in Sensitive Synthetic Protocols


In-class substitution between the oxalate salt, free base, hydrochloride salt, and enantiomeric variants of tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate introduces quantifiable risks to reaction stoichiometry, purification workflows, and long-term storage stability. The free base (CAS 205434-75-9) is a low-melting solid (mp 55.0–59.0 °C) that resists accurate weighing under ambient conditions due to its waxy, semi-solid consistency . The hydrochloride salt (CAS 2055848-88-7) is documented as hygroscopic, requiring desiccated storage and introducing variable water content that compromises molar calculations . Enantiomerically pure forms (R-isomer CAS 169448-87-7; S-isomer CAS 1030377-21-9) carry a chiral premium while introducing stereochemical fidelity requirements that are irrelevant for achiral scaffold installations. The oxalate salt addresses each of these failure modes: it is a free-flowing crystalline solid with a significantly elevated melting point, is non-hygroscopic under standard storage, provides an exact 1:1 acid-base stoichiometry for precise molar calculations, and is offered as the racemate at a cost-appropriate purity grade for routine intermediate chemistry [1].

Quantitative Differentiation Evidence for tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate Oxalate vs. Closest Analogs


Melting Point Elevation: Crystalline Oxalate Salt vs. Low-Melting Free Base as a Handling and Weighing Determinant

The oxalate salt (CAS 1951441-42-1) exhibits a melting point range of 100–120 °C, representing a melting-point elevation of approximately 45–65 °C over the free base (CAS 205434-75-9), which melts at 55.0–59.0 °C . This differential places the oxalate salt firmly in the free-flowing crystalline solid regime at ambient laboratory temperatures (20–25 °C), whereas the free base exists near its melting point and tends to form sticky, waxy aggregates that resist accurate transfer and mass determination on analytical balances.

Solid-state properties Weighing accuracy Process chemistry

Hygroscopicity Contrast: Non-Hygroscopic Oxalate Salt vs. Moisture-Sensitive Hydrochloride Salt for Long-Term Storage

The hydrochloride salt of (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (CAS 2055848-88-7) is explicitly described as hygroscopic, with supplier guidance recommending desiccant use (e.g., silica gel) to minimize moisture exposure and noting that stability studies support a shelf life of >12 months only under these controlled conditions . In contrast, the oxalate salt is reported as stable under normal conditions and is supplied and stored without special desiccation requirements, consistent with the general property that oxalate salts of aliphatic amines are significantly less hygroscopic than their hydrochloride counterparts [1].

Hygroscopicity Storage stability Salt-form selection

Stoichiometric Precision: Defined 1:1 Salt Stoichiometry vs. Variable Protonation State of Free Base in Amine-Reactive Chemistry

The oxalate salt is a defined 1:1 (acid:base) adduct with molecular formula C12H22N2O7 and molecular weight 306.31 g/mol, ensuring that each mole of compound corresponds to exactly one mole of the piperazine scaffold and one mole of oxalic acid counterion . This contrasts with the free base (C10H20N2O3, MW 216.28 g/mol), where the protonation state of the secondary amine (N4) is undefined and subject to variable atmospheric CO₂ absorption or partial protonation during storage, potentially leading to systematic errors in molar calculations when the compound is used as a limiting reagent. The oxalate counterion does not interfere with common subsequent transformations (Boc deprotection, N-alkylation, Mitsunobu, or oxidation of the hydroxymethyl group) and is removed during aqueous workup [1].

Salt stoichiometry Reaction reproducibility Molar equivalency

Solubility Profile Shift: Enhanced Polar Organic Solvent Solubility of Oxalate Salt vs. Free Base for Reaction Medium Compatibility

The free base (CAS 205434-75-9) has a predicted aqueous solubility of 33.0 mg/mL (0.153 mol/L, ESOL method) and an n-octanol/water distribution coefficient (LogD at pH 7.4) of –0.39, indicating moderate hydrophilicity . The oxalate salt, by virtue of its ionic character, exhibits a shifted solubility profile: it is described as soluble in polar organic solvents including methanol and ethanol but has limited aqueous solubility . This solubility inversion—reduced water solubility coupled with enhanced alcohol solubility—is advantageous for reactions conducted in anhydrous polar organic media (e.g., Boc-deprotection in MeOH/HCl, N-alkylation in EtOH, or Mitsunobu reactions in THF/MeOH mixtures), where excessive water content from the free base's hydration sphere could quench moisture-sensitive reagents.

Solubility Reaction solvent selection Salt-form engineering

High-Value Application Scenarios for tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate Oxalate Based on Differentiated Evidence


Multi-Step Parallel Library Synthesis Requiring Accurate Stoichiometric Weighing of a Trifunctional Piperazine Scaffold

In automated parallel synthesis or combinatorial library production, the oxalate salt's free-flowing crystalline nature (mp 100–120 °C) and defined 1:1 salt stoichiometry enable direct, accurate weighing on automated solid-dispensing platforms without the need for pre-weighing melting-point correction or Karl Fischer titration for water content [1]. The free base (mp 55–59 °C) is prone to clumping and adherence to weigh boats, introducing mass errors that propagate across multi-well plates. The non-hygroscopic character of the oxalate salt further ensures consistent molar delivery over extended automation runs, whereas the hydrochloride salt would progressively absorb atmospheric moisture, altering effective concentration .

Anhydrous Boc-Deprotection and Subsequent N-Functionalization Sequences in Polar Organic Media

For reaction sequences initiated by Boc removal under acidic conditions (e.g., HCl in MeOH or TFA in CH₂Cl₂) followed by N-alkylation or N-acylation at the liberated N4 position, the oxalate salt's solubility profile—freely soluble in methanol and ethanol with limited water solubility—is mechanistically advantageous [1]. The free base's higher aqueous solubility (33.0 mg/mL) introduces water that can partially quench acid chlorides or acylating agents used in the subsequent N-functionalization step, reducing yield and generating hydrolysis byproducts. The oxalate counterion is removed during aqueous workup after deprotection, leaving the free piperazine intermediate cleanly for the next transformation .

Long-Term Inventory Stocking of a Multi-Purpose Piperazine Intermediate for Diverse Medicinal Chemistry Programs

For centralized compound management facilities or CROs maintaining a catalog of reactive building blocks, the oxalate salt's non-hygroscopic stability under standard storage conditions (no desiccator requirement, no cold-chain logistics) reduces the total cost of inventory ownership compared to the hygroscopic hydrochloride salt, which mandates desiccated storage and has a conditional shelf life of >12 months only under controlled conditions [1]. The oxalate salt's melting point >100 °C eliminates cold-storage requirements entirely, while the free base (mp 55–59 °C) may require refrigeration in warm climates to prevent softening. This combination of ambient storage, indefinite shelf life, and stoichiometric reliability makes the oxalate salt the preferred procurement form for multi-project reagent collections .

Racemic Scaffold Installation Where Chiral Purity Is Not Required and Cost Efficiency Is Prioritized

When the target molecule does not require stereochemical control at the C2 position, the racemic oxalate salt (CAS 1951441-42-1) provides a cost-appropriate alternative to enantiomerically pure (R)- or (S)-variants (CAS 169448-87-7 and 1030377-21-9, respectively). The oxalate salt form adds the additional procurement value of crystallinity and handling precision over the racemic free base (CAS 205434-75-9), without incurring the chiral separation premium that would be wasted on an achiral downstream application. The free base's low melting point impairs weighing accuracy even at the racemate level, making the oxalate salt the optimal entry point for cost-sensitive achiral scaffold construction [1].

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